molecular formula C46H61F2N15O17P2S B12399823 CL845-PAB-Ala-Val-PEG4-Azide

CL845-PAB-Ala-Val-PEG4-Azide

Cat. No.: B12399823
M. Wt: 1228.1 g/mol
InChI Key: TUEFUOITWMYEBZ-RYJFNSOESA-N
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Description

CL845-PAB-Ala-Val-PEG4-Azide is a conjugatable STING ligand synthesized from the proprietary cyclic dinucleotide CL845. This compound is used for bioconjugation and has significant applications in various scientific fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of CL845-PAB-Ala-Val-PEG4-Azide involves the conjugation of the cyclic dinucleotide CL845 with a linker containing para-aminobenzoic acid (PAB), alanine (Ala), valine (Val), and a polyethylene glycol (PEG4) spacer, ending with an azide group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves standard peptide coupling reactions and click chemistry techniques .

Chemical Reactions Analysis

CL845-PAB-Ala-Val-PEG4-Azide undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for click chemistry and cathepsin B for cleavage reactions. The major products formed are bioconjugates with triazole linkages and free STING ligands .

Mechanism of Action

The mechanism of action of CL845-PAB-Ala-Val-PEG4-Azide involves the release of the STING ligand upon cleavage of the Val-Ala linker by cathepsin B. The released STING ligand then activates the STING pathway, leading to the production of type I interferons and other cytokines, which play a crucial role in immune response .

Comparison with Similar Compounds

CL845-PAB-Ala-Val-PEG4-Azide is unique due to its specific combination of a cyclic dinucleotide STING ligand and a cleavable linker. Similar compounds include:

These compounds share similar applications in bioconjugation and drug delivery but differ in their specific molecular structures and targets.

Properties

Molecular Formula

C46H61F2N15O17P2S

Molecular Weight

1228.1 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[4-[[(1S,6S,8S,9S,10S,15S,17S,18S)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-3-yl]sulfanylmethyl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide

InChI

InChI=1S/C46H61F2N15O17P2S/c1-25(2)34(60-31(64)8-10-71-12-14-73-16-17-74-15-13-72-11-9-57-61-50)44(67)58-26(3)42(65)59-28-6-4-27(5-7-28)20-83-82(70)76-19-30-37(32(47)45(78-30)62-23-55-35-39(49)51-21-52-40(35)62)79-81(68,69)75-18-29-38(80-82)33(48)46(77-29)63-24-56-36-41(63)53-22-54-43(36)66/h4-7,21-26,29-30,32-34,37-38,45-46H,8-20H2,1-3H3,(H,58,67)(H,59,65)(H,60,64)(H,68,69)(H2,49,51,52)(H,53,54,66)/t26-,29+,30+,32+,33+,34+,37+,38+,45+,46+,82?/m1/s1

InChI Key

TUEFUOITWMYEBZ-RYJFNSOESA-N

Isomeric SMILES

C[C@H](C(=O)NC1=CC=C(C=C1)CSP2(=O)OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@H]6[C@H](O2)[C@@H]([C@H](O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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